In-Depth Technical Guide: Chemical Properties and Applications of H-Arg(pbf)-ome hcl
In-Depth Technical Guide: Chemical Properties and Applications of H-Arg(pbf)-ome hcl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of H-Arg(pbf)-ome hcl (L-Arginine(Pbf) methyl ester hydrochloride). This protected amino acid derivative is a crucial building block in synthetic peptide chemistry, particularly for the development of peptide-based therapeutics and research tools.
Core Chemical Properties
H-Arg(pbf)-ome hcl is a white to off-white solid.[1] It is the hydrochloride salt of the methyl ester of L-arginine, where the guanidino side chain is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This bulky, acid-labile protecting group is essential for preventing side reactions of the highly nucleophilic guanidino function during peptide synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative and physical data for H-Arg(pbf)-ome hcl.
| Property | Value | Source(s) |
| IUPAC Name | (S)-methyl 2-amino-5-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)pentanoate hydrochloride | [2] |
| Synonyms | ARGININE(PBF)-OME HCL, N-omega-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine-methyl ester hydrochloride | [2] |
| CAS Number | 257288-19-0 | [2][3] |
| Molecular Formula | C₂₀H₃₃ClN₄O₅S | [2][3] |
| Molecular Weight | 477.02 g/mol | [4][5] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | Not available (likely decomposes) | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO. Quantitative solubility data in other common solvents (water, methanol, DMF) is not readily available in the literature. One supplier notes that for similar products, < 1 mg/mL indicates slight or insolubility.[6] For the related H-Arg(Pbf)-OH, solubility is reported in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7] | [3] |
| Storage Conditions | Store in freezer under -20°C. Keep sealed and dry. | [3] |
Experimental Protocols
The following sections detail the synthesis of H-Arg(pbf)-ome hcl and its application in peptide synthesis.
Synthesis of H-Arg(pbf)-ome hcl
The synthesis of H-Arg(pbf)-ome hcl is typically achieved through a multi-step process starting from L-arginine. The protocol involves the protection of the alpha-amino group (commonly with Boc), esterification of the carboxylic acid, protection of the guanidino side chain with Pbf-Cl, and finally, the selective deprotection of the alpha-amino group.
Methodology:
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Esterification of L-Arginine: L-Arginine hydrochloride (1.0 eq) is suspended in anhydrous methanol. The suspension is cooled to -10 to 0°C, and thionyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 24-48 hours until the reaction is complete as monitored by TLC. The solvent is removed under reduced pressure to yield H-Arg-OMe·2HCl as an oil.
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Boc Protection: The crude H-Arg-OMe·2HCl (1.0 eq) is dissolved in a mixture of water and a suitable organic solvent like THF. Sodium bicarbonate (2.5 eq) is added, followed by the portion-wise addition of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The organic solvent is removed, and the aqueous phase is acidified (pH 3-4) and extracted to yield Boc-Arg-OMe·HCl.
-
Pbf Protection: Boc-Arg-OMe·HCl (1.0 eq) is dissolved in acetone. Potassium carbonate (2.0 eq) and a small amount of water are added, followed by Pbf-Cl (1.1 eq). The reaction is heated to 40-45°C and stirred until completion. The inorganic solids are filtered off, and the acetone is removed under reduced pressure to give Boc-Arg(Pbf)-OMe as an oil.
-
Boc Deprotection: The crude Boc-Arg(Pbf)-OMe is dissolved in a solution of 3-4 M HCl in ethyl acetate or dioxane. The solution is stirred at room temperature for 1-2 hours. The completion of the reaction is monitored by TLC. The product, H-Arg(pbf)-ome hcl, is typically precipitated by the addition of diethyl ether, collected by filtration, washed with ether, and dried under vacuum.
Application in Solution-Phase Peptide Synthesis
H-Arg(pbf)-ome hcl serves as the N-terminal component (amino-component) in a solution-phase peptide coupling reaction. A general protocol for coupling it to an N-protected amino acid is provided below.
Methodology:
-
Reactant Preparation: Dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.0 eq) and a coupling additive such as HOBt (1-hydroxybenzotriazole, 1.1 eq) or OxymaPure (1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Activation: Cool the solution to 0°C in an ice bath. Add a coupling agent such as EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, 1.1 eq) or DIC (N,N'-Diisopropylcarbodiimide, 1.1 eq). Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve H-Arg(pbf)-ome hcl (1.0 eq) in the same solvent, and add a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine, 2.0-2.5 eq) to neutralize the hydrochloride salt and facilitate the coupling. Add this solution to the activated N-protected amino acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed successively with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents and by-products. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude peptide is then purified by column chromatography on silica gel or by reverse-phase HPLC.
Analytical Characterization
The purity and identity of H-Arg(pbf)-ome hcl and resulting peptides are typically assessed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
General HPLC Method:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
Mandatory Visualizations
Synthetic and Application Workflow
The following diagram illustrates the overall workflow from the synthesis of H-Arg(pbf)-ome hcl to its use in a dipeptide synthesis.
Caption: Workflow for the synthesis of H-Arg(pbf)-ome hcl and its use in solution-phase peptide coupling.
Role in Studying Biological Signaling
H-Arg(pbf)-ome hcl is not a direct participant in biological signaling. It is a synthetic tool used to create peptides that mimic or probe biological systems. Arginine residues in proteins are key targets for post-translational modifications, such as methylation by Protein Arginine Methyltransferases (PRMTs), which play crucial roles in signal transduction, gene regulation, and DNA repair.
Caption: Use of synthetic peptides containing arginine to study protein arginine methylation signaling pathways.
References
- 1. H-ARG(PBF)-OME HCL | 257288-19-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. H-ARG(PBF)-OME HCL price,buy H-ARG(PBF)-OME HCL - chemicalbook [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bachem H-Arg(Pbf)-OMe · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. H-Arg(Pbf)-OMe hydrochloride CAS:257288-19-0 LM8BR09193IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 7. H-Arg(Pbf)-OH | 200115-86-2 [m.chemicalbook.com]
